molecular formula C10H17N3S B1663564 Dexpramipexole CAS No. 104632-28-2

Dexpramipexole

カタログ番号: B1663564
CAS番号: 104632-28-2
分子量: 211.33 g/mol
InChIキー: FASDKYOPVNHBLU-SSDOTTSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: デキスパラミペキソールは、化学酵素法によって合成することができます。このプロセスは、(S)-および(R)-N-(6-ヒドロキシ-4,5,6,7-テトラヒドロベンゾ[d]チアゾール-2-イル)アセトアミドの調製を伴い、これらは重要な中間体です。 これらの中間体は、カンジダ・アンタルクティカ・リパーゼA型によって触媒される不可逆的なトランスエステル化反応によって、高いエナンチオマー過剰率で得られます .

工業生産方法: デキスパラミペキソールの工業生産には、高い収率と純度を達成するための反応条件の最適化が含まれます。 このプロセスには通常、結晶化や精製などの工程が含まれ、最終生成物が医薬品規格を満たすことが保証されます .

化学反応の分析

Core Synthetic Pathway

The primary synthesis involves stereoselective reduction of a propionamide intermediate followed by hydrochloride salt formation ( ).

Key Reaction Steps

StepReaction DescriptionConditionsCatalysts/SolventsYield
1Reduction of 2-amino-6R-propionamido-4,5,6,7-tetrahydrobenzothiazol-40–100°C, inert atmosphere (N₂/Ar)NaBH₄/BF₃, KBH₄/ZnCl₂, or LiAlH₄ in THF/DMF85–91%
2Hydrochloride salt formationRoom temperature, methanol/acetoneHCl gas or aqueous HCl90–95%
  • Mechanism : The amide group is reduced to a primary amine using boron or aluminum-based hydrides. LiAlH₄ selectively reduces the amide without affecting the thiazole ring ( ).

  • Chiral Control : The (R)-configuration is preserved via stereospecific starting materials ( ).

Enzymatic Resolution

Lipase-mediated kinetic resolution achieves enantiopure intermediates ( ):

  • Substrate : Racemic 2-acetamido-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl acetate.

  • Enzyme : Candida antarctica lipase A (CAL-A) in acetone/n-hexane.

  • Outcome : (S)-alcohol (ee >99%) and (R)-acetate (ee 91%) after hydrolysis.

Fukuyama Alkylation

Adapted from pramipexole synthesis ( ):

  • Sulfonamide Protection : (6S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole → (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide.

  • Monoalkylation : Propylation using 1-bromopropane.

  • Deprotection : Cleavage of sulfonamide with H₂SO₄.

Reduction Optimization

ParameterEffectOptimal Range
TemperatureHigher rates at 25°C0–25°C
SolventTHF enhances selectivityTHF > DMF
CatalystNaBH₄/BF₃ minimizes byproductsNaBH₄/BF₃ (1:1 molar)

Salt Formation

  • HCl Gas vs. Aqueous HCl : Gas yields purer crystals; aqueous HCl simplifies handling ( ).

  • Solvent Choice : Methanol produces larger crystals (mp 270–272°C) vs. acetone (faster precipitation) ( ).

Degradation and Stability

  • Oxidative Degradation : Susceptible to peroxides in aqueous solutions, forming sulfoxide derivatives.

  • Thermal Stability : Stable up to 200°C; decomposition observed at >300°C ( ).

  • pH Sensitivity : Degrades in strongly acidic (pH <2) or alkaline (pH >10) conditions via ring-opening ( ).

Stereochemical Considerations

  • Chiral Synthesis : Asymmetric reduction or enzymatic resolution ensures >99% enantiomeric excess ( ).

  • Byproducts : (S)-pramipexole (dopamine agonist) is rigorously excluded via chromatography ( ).

Industrial-Scale Challenges

  • Purification : Recrystallization from ethanol/water removes residual LiAlH₄ byproducts ( ).

  • Cost Drivers : LiAlH₄ (high cost) vs. NaBH₄/BF₃ (lower cost but slower) ( ).

科学的研究の応用

Dexpramipexole is an experimental drug that has been investigated for various applications, including neuroprotection and treatment of eosinophil-related diseases . Originally tested in patients with amyotrophic lateral sclerosis (ALS), it has shown potential in treating ischemic brain injury and hypereosinophilic syndromes .

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in experimental models of ischemic brain injury . The compound can bind to F1Fo ATP synthase and increase mitochondrial ATP production . Studies have shown that this compound:

  • Increases mitochondrial ATP production in cultured neurons and glia .
  • Reduces energy failure and prevents intracellular Ca2+ overload in cells exposed to oxygen-glucose deprivation (OGD) .
  • Counteracts ATP depletion, mitochondrial swelling, anoxic depolarization, loss of synaptic activity, and neuronal death in hippocampal slices subjected to OGD .
  • Reduces brain infarct size and ameliorates neuroscore in mice subjected to transient or permanent middle cerebral artery occlusion (MCAo) when administered post-ischemia .
  • Easily crosses the blood-brain barrier and exerts antioxidative properties by reducing reactive oxygen species (ROS) .
  • Decreases iron and ROS deposition, inhibiting ferroptosis and alleviating white matter injury, thereby promoting locomotion and motor coordination recovery in mice after intracerebral hemorrhage (ICH) .

These findings suggest that this compound has realistic translational potential for treating stroke . Additionally, it is being explored for symptomatic treatment in Parkinson's disease (PD) .

Treatment of Eosinophil-Related Diseases

This compound has shown promise as a well-tolerated, orally administered therapy for reducing eosinophils in blood and tissue .

  • Eosinophilic Asthma: this compound is being tested to determine if it can reduce the number of asthma attacks in people with eosinophilic asthma when added to standard inhaled medications . A Phase 2 study indicated that this compound lowered blood eosinophils and improved lung function in patients .
  • Hypereosinophilic Syndromes (HESs): this compound reduces blood and tissue eosinophils and enables glucocorticoid reduction or cessation in patients with HESs . In one study, daily oral this compound (300 mg) for 6 months reduced absolute eosinophil counts (AECs) almost 10-fold .
  • Chronic Rhinosinusitis with Nasal Polyps (CRSwNP): this compound can lead to the complete depletion of tissue eosinophils in CRSwNP .

Data Table: Effects of this compound in Preclinical and Clinical Studies

IndicationModel/Study TypeKey Findings
Ischemic Brain InjuryPrimary neural cultures and hippocampal slices (OGD)Increased mitochondrial ATP production, reduced energy failure, prevented Ca2+ overload, and afforded cytoprotection .
Mice (MCAo)Reduced brain infarct size and ameliorated neuroscore .
Eosinophilic AsthmaPhase 2 studyLowered blood eosinophils and improved lung function .
Hypereosinophilic Syndromes (HES)Clinical studyReduced blood and tissue eosinophils, enabling glucocorticoid reduction .
Chronic Rhinosinusitis (CRSwNP)Clinical studyComplete depletion of tissue eosinophils .
Intracerebral Hemorrhage (ICH)MiceDecreased iron and ROS deposition, inhibited ferroptosis, alleviated white matter injury, and promoted locomotion and motor coordination recovery .

Safety and Tolerability

生物活性

Dexpramipexole (DPX) is a synthetic compound derived from pramipexole, primarily studied for its potential therapeutic effects in neurological disorders, particularly amyotrophic lateral sclerosis (ALS) and asthma. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular metabolism, and clinical findings from various studies.

This compound exhibits several biological activities that contribute to its therapeutic potential:

  • Mitochondrial Modulation : DPX has been shown to enhance mitochondrial bioenergetics by decreasing oxygen consumption while maintaining or increasing ATP production in neuronal cells. This modulation is critical for neuronal survival, particularly under stress conditions that typically induce cell death through mitochondrial dysfunction .
  • Antioxidative Properties : Research indicates that DPX can cross the blood-brain barrier and exert antioxidative effects by reducing reactive oxygen species (ROS). This property is particularly relevant in conditions like intracerebral hemorrhage (ICH), where oxidative stress contributes to neuronal injury .
  • Eosinophil-Lowering Effects : In clinical trials, this compound demonstrated significant eosinophil-lowering effects, which could be beneficial in treating eosinophilic-associated diseases. These effects were observed to develop after one month of treatment and reached maximum levels after three to four months .

Amyotrophic Lateral Sclerosis (ALS)

A phase 3 clinical trial (EMPOWER) assessed the efficacy of this compound in ALS patients. The study involved 943 participants and aimed to evaluate the combined assessment of function and survival (CAFS) score. Key findings include:

  • Efficacy : At 12 months, the CAFS scores did not significantly differ between the this compound group and placebo group (441.76 vs. 438.84; p=0.86). Additionally, no differences were noted in ALS functional rating scale-revised (ALSFRS-R) scores or time to death .
  • Safety : The drug was generally well tolerated, with a slightly higher incidence of neutropenia in the this compound group compared to placebo (8% vs. 2%) but no significant increase in other adverse events .

Asthma

In a recent study (EXHALE-1), this compound was evaluated for its effects on asthma management:

  • Efficacy : The compound significantly reduced asthma exacerbation counts (AEC) at week 12, with reductions of 77% and 66% relative to placebo for the 150 mg and 75 mg doses, respectively. Improvements in lung function were observed as early as week four .
  • Safety : Adverse events were balanced across treatment arms, with no serious adverse events reported during the study .

Summary of Findings

The following table summarizes key findings from studies on this compound:

Study FocusKey FindingsSafety Profile
ALS Phase 3 TrialNo significant difference in CAFS scores or survival ratesGenerally well tolerated; slight neutropenia risk
Asthma EXHALE-1 StudySignificant reduction in AEC; early lung function improvementBalanced adverse events; no serious incidents
Mitochondrial ActivityEnhanced ATP production; reduced oxygen consumptionNontoxic even at high concentrations
Eosinophil ReductionMarked reduction in peripheral eosinophilsSimilar adverse event rates compared to placebo

特性

IUPAC Name

(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASDKYOPVNHBLU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146624
Record name Dexpramipexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104632-28-2
Record name Dexpramipexole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104632-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexpramipexole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexpramipexole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexpramipexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXPRAMIPEXOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI638GUS96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3.0 g of propylamine hydrochloride was dissolved in 60 mL of methanol and 2.2 g of 2-amino-oxo-4,5,6,7-tetrahydrobenzothiazole was added. 1.1 mL of propylamine was poured into the mixture to set pH within the range 6.5-7.0. Then 0.7 g of sodium cyanoborohydride was added and the reaction mixture was stirred for 70 hours under nitrogen atmosphere and at ambient temperature. The reaction mixture was diluted with 50 mL of water and 10 mL of conc. hydrochloric acid. Solvents were removed by evaporation, the yellow residue was stirred with ethanol and the solid was removed by filtration. The filtrate was made alkaline with potassium hydroxide solution and the precipitate was again removed by filtration. Filtrate was several times evaporated with ethanol to remove propylamine. The residue was dissolved in hot ethanol and resulting crystals were collected and dried. Reaction product was characterised by NMR spectra.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0.7 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In some embodiments, step one of the process may include the additional steps of heating a diamine to form a solution or melt in a heating step and adding the n-propyl halide or n-propyl sulfonate slowly over a period of time from, for example, about 0.5 hours to about 5 hours, in an additional step. In other embodiments, after the n-propyl halide or n-propyl sulfonate has been completely added to the 2,6 diamino-4,5,6,7-tetrahydro-benzothiazole, the reaction may continue under heating for an additional period of time ranging from, for example, about 1 hour to about 12 hours, in a reaction step. In certain embodiments, the reaction mixture may be mixed by, for example, stirring for one or more of the steps above or the reaction mixture may be continually stirred from the heating step to the reaction step. Following the reaction step, the reaction mixture may be cooled and the 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole may be isolated and purified.
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
n-propyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
n-propyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The products of purification processes were then analyzed by HPLC for chemical and chiral purity. FIG. 3A shows an exemplary HPLC trace starting material. In FIG. 4A, a large (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be observed at about 6 minutes and a much smaller (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be seen at about 9 minutes. The area of these peaks provides an estimated composition for the mixture which is shown in the table below the trace, and shows the mixture as containing about 90.2% (6R) and 8.8% (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine. FIG. 3B shows an exemplary trace of the 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole product following purification. In FIG. 3B, a large (6R)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed at about 6 minutes, and no (6S)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed. It is additionally of note that several other minor peaks are also reduced or eliminated in the product trace, and the table below the trace indicates that (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine makes up 99.9% of the product solution which is within the limits of analytical detectability. Results for each exemplary reaction are provided in Table 3:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexpramipexole
Reactant of Route 2
Reactant of Route 2
Dexpramipexole
Reactant of Route 3
Reactant of Route 3
Dexpramipexole
Reactant of Route 4
Reactant of Route 4
Dexpramipexole
Reactant of Route 5
Reactant of Route 5
Dexpramipexole
Reactant of Route 6
Reactant of Route 6
Dexpramipexole
Customer
Q & A

Q1: What is the primary mechanism of action of Dexpramipexole?

A1: While the exact mechanism of action of this compound is still under investigation, preliminary data suggest that it may affect eosinophil maturation in the bone marrow. [] In addition, this compound has been shown to bind to the F1Fo ATP synthase, potentially increasing mitochondrial ATP production and acting as a mitochondrial protectant. []

Q2: How does this compound's effect on eosinophils differ between responders and non-responders?

A2: In a study on hypereosinophilic syndromes (HES), bone marrow biopsies of responders after 12 weeks of this compound treatment showed a selective absence of mature eosinophils. This effect was not observed in non-responders. [] Additionally, responders exhibited decreased eosinophil expression of Siglec 8, an inhibitory receptor expressed only on mature eosinophils. []

Q3: Does this compound affect other cell lineages besides eosinophils?

A3: Bone marrow biopsies from responders in a HES study indicated that other cell lineages remained unchanged despite the observed decrease in mature eosinophils and basophils. []

Q4: Does this compound affect ATP levels in neurons?

A4: Research suggests that this compound may indirectly increase ATP levels in neurons. Studies using an ATP FRET biosensor in cultured DRG neurons expressing the NaV1.7 I228M mutation showed that this compound treatment increased neurite length. [] While not directly measured in this study, this observation suggests potential improvements in neuronal bioenergetics, which could be linked to increased ATP levels.

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C13H21N3S • 2HCl • H2O (as dihydrochloride monohydrate). Its molecular weight is 342.3 g/mol (free base). [, , ]

Q6: Is there any spectroscopic data available for this compound?

A6: While specific spectroscopic data is not extensively detailed within the provided research, techniques like chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for its characterization and quantification in biological samples. []

Q7: Does this compound exhibit any catalytic properties?

A7: The provided research doesn't indicate this compound possessing inherent catalytic properties. Its activity primarily revolves around biological interactions rather than direct participation in chemical reactions as a catalyst.

Q8: Have computational methods been used in the study of this compound?

A8: While not extensively detailed in the provided abstracts, computational methods like molecular docking could have been employed to understand this compound's interactions with its targets, such as the F1Fo ATP synthase [] and the Nav1.8 sodium channel. []

Q9: How does the structure of this compound relate to its activity?

A9: this compound is the R(+) enantiomer of Pramipexole. While both enantiomers share a benzothiazole core structure, this compound exhibits significantly lower affinity for dopamine receptors compared to Pramipexole, leading to a more favorable safety profile with fewer dopaminergic side effects. [, ] This difference highlights the crucial role of stereochemistry in determining biological activity and highlights the importance of enantiomeric purity in this compound drug substance. []

Q10: What formulations of this compound have been explored?

A10: The research primarily focuses on the oral administration of this compound. [, ] Further details regarding specific formulations, excipients used, or strategies employed to improve stability, solubility, or bioavailability are not elaborated upon within the provided abstracts.

Q11: How does renal function affect this compound's pharmacokinetics?

A11: Studies show a strong association between renal function and this compound clearance. A single dose administration resulted in significantly increased area under the curve (AUC) with increasing severity of renal impairment. [] Therefore, dose adjustments are crucial in patients with renal impairment to prevent drug accumulation.

Q12: What is the evidence for this compound's efficacy in HES?

A12: An open-label proof-of-concept study showed that this compound enabled glucocorticoid reduction or cessation in a subset of patients with HES, with some achieving complete and sustained reduction in absolute eosinophil counts (AECs) and clinical remission. [, , ] These patients also showed a normalization of tissue pathology and depletion of eosinophils in affected tissues. []

Q13: What drug delivery strategies have been explored for this compound?

A13: The provided research focuses primarily on the oral administration of this compound. [, ] Specific targeted drug delivery strategies to enhance its accumulation in specific tissues or cell types have not been elaborated upon in these research excerpts.

Q14: What analytical techniques are used to characterize this compound?

A14: The research highlights the use of high-sensitivity chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation, identification, and quantification of this compound in biological samples, particularly in the presence of its enantiomer Pramipexole. [] This technique ensures accurate measurement and monitoring of this compound levels for pharmacokinetic and pharmacodynamic studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。